Bis(Ethylcyclopentadienyl)hafniumdichloride

Description

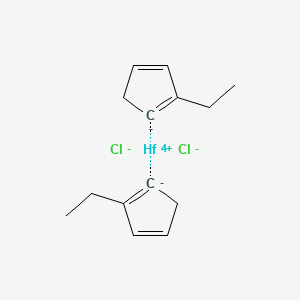

Hafnium,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]- (CAS: 78205-93-3) is a metallocene complex with the molecular formula C₁₄H₁₈Cl₂Hf and a molecular weight of approximately 437.5 g/mol . The compound features two ethyl-substituted cyclopentadienyl ligands coordinated to a hafnium center, with two chloride counterions. Such complexes are of interest in catalysis and materials science due to hafnium’s high Lewis acidity and thermal stability.

Properties

CAS No. |

78205-93-3 |

|---|---|

Molecular Formula |

C14H18Cl2Hf |

Molecular Weight |

435.7 g/mol |

IUPAC Name |

bis(2-ethylcyclopenta-1,3-diene);hafnium(4+);dichloride |

InChI |

InChI=1S/2C7H9.2ClH.Hf/c2*1-2-7-5-3-4-6-7;;;/h2*3,5H,2,4H2,1H3;2*1H;/q2*-1;;;+4/p-2 |

InChI Key |

QPMBILXTOFKMLI-UHFFFAOYSA-L |

Canonical SMILES |

CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4] |

Pictograms |

Irritant |

Origin of Product |

United States |

Biological Activity

Hafnium dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] (CAS No. 78205-93-3) is a complex organometallic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, characterization, and effects on biological systems.

Molecular Formula: C14H18Cl2Hf

Molecular Weight: 435.689 g/mol

Melting Point: 220ºC (decomposes)

Structure: The compound features a hafnium center coordinated by two ethylcyclopentadienyl ligands and two chloride ions, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H18Cl2Hf |

| Molecular Weight | 435.689 g/mol |

| Melting Point | 220ºC (dec.) |

| CAS Number | 78205-93-3 |

Synthesis and Characterization

The synthesis of hafnium dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] typically involves the reaction of hafnium(IV) chloride with ethylcyclopentadiene in a controlled environment to form the desired organometallic complex. Characterization methods such as NMR spectroscopy and X-ray diffraction are used to confirm the structure and purity of the synthesized compound.

Case Study: Biological Activity Assessment

A significant area of research has focused on the biological activity of hafnium complexes. For instance, studies have shown that hafnium complexes can exhibit low toxicity while providing contrasting capabilities in medical imaging applications. A specific study involving the complex [HfCDTA(H2O)2] demonstrated favorable biological properties when tested in a glucose solution, highlighting its potential as a contrast agent with minimal side effects .

The biological activity of hafnium dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] is hypothesized to involve interactions with cellular components due to its organometallic nature. The hafnium center may facilitate coordination with biomolecules such as proteins or nucleic acids, influencing cellular processes.

Toxicological Profile

The compound has been classified under various hazard categories due to its potential irritative effects on skin and eyes . While initial studies suggest low toxicity levels in specific contexts (e.g., as a contrast agent), comprehensive toxicological assessments are necessary to evaluate long-term exposure risks.

Table 2: Toxicological Classification

| Classification Category | Description |

|---|---|

| Skin Irritation (Category 2) | Causes skin irritation |

| Eye Irritation (Category 2) | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation |

Research Findings

Recent studies have highlighted the promising applications of hafnium dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] in medical imaging and potential therapeutic roles. The following findings summarize key insights:

- Contrast Agent Studies: Hafnium complexes such as [HfCDTA(H2O)2] have shown low toxicity and effective contrasting abilities in imaging applications .

- Cellular Interaction Studies: Research indicates that hafnium compounds may interact with cellular membranes or intracellular components, potentially influencing cell signaling pathways .

- Environmental Impact Assessments: The stability and degradation products of hafnium dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] in biological systems are crucial for understanding its environmental impact and safety profile.

Comparison with Similar Compounds

Dichlorobis[(1-propyl-2,4-cyclopentadien-1-yl)]hafnium (CAS: 85722-06-1)

This analog replaces the ethyl substituent with a propyl group , resulting in the formula C₁₆H₂₂Cl₂Hf (MW: ~479.6 g/mol). Key differences include:

- Toxicity: The propyl variant has an oral LD₅₀ of 300–2,000 mg/kg, classifying it under Acute Toxicity Category 4 (GHS) . No toxicity data is available for the ethyl-substituted hafnium compound.

Table 1: Structural Analogs of Hafnium Complexes

Comparison with Metal Analogs (Varying Metal Centers)

Bis(ethylcyclopentadienyl)tungsten dichloride

Key distinctions:

Zirconium Analogs

Titanium Analogs

Dichlorobis(tert-butylcyclopentadienyl)titanium(IV) (CAS: 79269-71-9): The tert-butyl substituents and titanium (Ti) center result in a molecular formula of C₁₈H₂₆Cl₂Ti (MW: ~361.2 g/mol). Titanium’s lower cost and distinct redox properties make it preferable for industrial catalysis .

Table 2: Metal Analogs of Hafnium Complexes

Q & A

Q. Characterization Techniques :

| Technique | Purpose | Key Data Points |

|---|---|---|

| ¹H/¹³C NMR | Confirm ligand coordination and purity | Cyclopentadienyl proton shifts (δ 4–6 ppm) |

| IR Spectroscopy | Identify M-Cl and M-C bonding | ν(Cl-Hf-Cl) ~300–350 cm⁻¹ |

| X-ray Crystallography | Determine molecular geometry | Hf–C bond lengths (~2.3–2.5 Å) |

Q. Toxicity Profile :

| Test | Result | Classification |

|---|---|---|

| Acute Oral Toxicity | Category 4 (LD₅₀ range) | Moderate hazard |

| Genotoxicity (Ames) | Positive | Potential mutagen |

Q. Example Workflow :

Heat sample at 5°C/min under nitrogen.

Detect evolving gases via IR (e.g., ν(H-Cl) ~2800 cm⁻¹).

Validate with mass loss curves (TGA) and crystallinity changes (XRD).

Q. Key Findings :

- Ethyl groups increase steric bulk, reducing dimerization but enhancing solubility.

- Electron-donating effects lower Lewis acidity, altering catalytic selectivity (e.g., in olefin insertion).

Q. Comparison with tert-Butyl Analogues :

| Ligand | Steric Bulk (ų) | Redox Potential (V vs. SCE) |

|---|---|---|

| Ethyl | 120 | -1.2 |

| tert-Butyl | 150 | -1.5 |

Q. Data Interpretation :

- Positive Ames + Negative Mammalian : Suggests prokaryote-specific mutagenicity (e.g., via reactive oxygen species).

- Dose-Response Analysis : Confirm linearity to rule out false positives.

Mitigation : Use antioxidants (e.g., NAC) in cell culture to assess ROS-mediated mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.